(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one
Overview
Description
(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted aniline group, a pyridine ring, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the following steps:
Formation of the Enone Moiety: The enone structure can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Substitution Reaction: The bromine and chlorine-substituted aniline can be introduced via a nucleophilic aromatic substitution reaction.
Coupling Reaction: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-bromo-4-fluoroanilino)-1-pyridin-3-ylbut-2-en-1-one
- (E)-3-(3-chloro-4-fluoroanilino)-1-pyridin-3-ylbut-2-en-1-one
- (E)-3-(3-bromo-4-methoxyanilino)-1-pyridin-3-ylbut-2-en-1-one
Uniqueness
(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one is unique due to the presence of both bromine and chlorine substituents on the aniline ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-chloroanilino)-1-pyridin-3-ylbut-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c1-10(7-15(20)11-3-2-6-18-9-11)19-12-4-5-14(17)13(16)8-12/h2-9,19H,1H3/b10-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDUPJVRGFKSTD-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC(=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC(=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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